molecular formula C16H15N3O2S B2557717 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide CAS No. 1797090-56-2

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2557717
CAS No.: 1797090-56-2
M. Wt: 313.38
InChI Key: UVQWUTSBFPNBBC-UHFFFAOYSA-N
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Description

“N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide” is a chemical compound that contains a benzo[b]thiophene-2-carboxamide core . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The benzo[b]thiophene-2-carboxamide core in the compound indicates that it is a derivative of thiophene .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The exact physical and chemical properties of “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide” are not specified in the available literature.

Scientific Research Applications

Synthesis and Characterization

Compounds based on the benzo[b]thiophene moiety, such as N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide, are central to the development of new heterocyclic compounds with potential therapeutic uses. Researchers have developed methods for synthesizing various derivatives by coupling with different reagents, leading to a range of compounds with diverse biological activities. For instance, Mohareb et al. (2004) detailed the synthesis of pyrazole, isoxazole, and pyrazolopyrimidine derivatives starting from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showcasing the chemical versatility of benzo[b]thiophene derivatives in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Pharmaceutical Potential

The biological activities of benzo[b]thiophene-containing molecules have been a subject of interest due to their wide spectrum of pharmacological properties. Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and evaluated their antibacterial, antifungal, and anti-inflammatory activities, finding many of the molecules to be potent. This research underscores the potential of benzo[b]thiophene derivatives in medicinal chemistry, highlighting their utility in designing new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).

Material Science Applications

Beyond pharmaceuticals, benzo[b]thiophene derivatives have applications in material science. For instance, the synthesis and characterization of pyrazole derivatives, including structural analysis through X-ray crystallography, Hirshfeld surface analysis, and thermal decomposition studies, as conducted by Kumara et al. (2018), provide insights into the material properties of these compounds. Such studies are crucial for the development of materials with specific physical and chemical properties (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).

Future Directions

Thiophene and its derivatives have been the subject of extensive research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(15-7-11-3-1-2-4-14(11)22-15)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,7-9,13H,5-6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQWUTSBFPNBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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